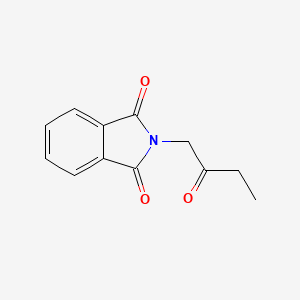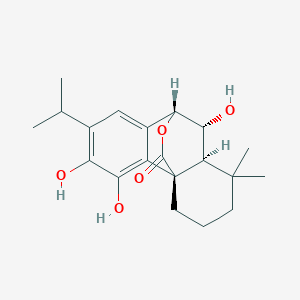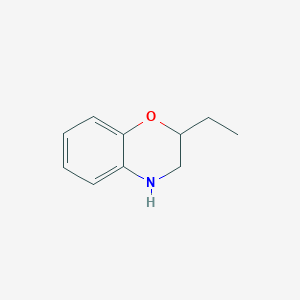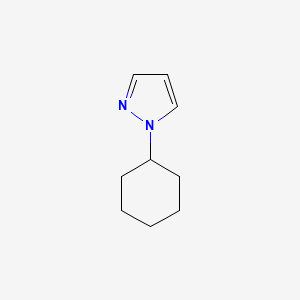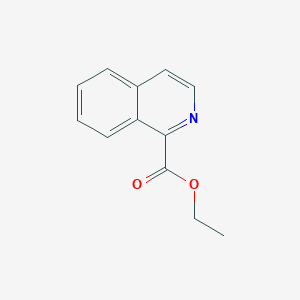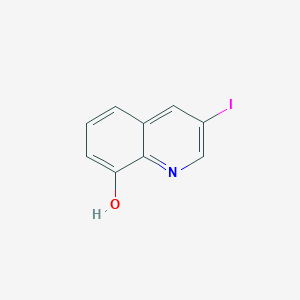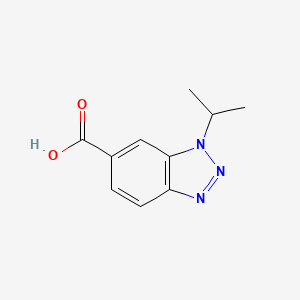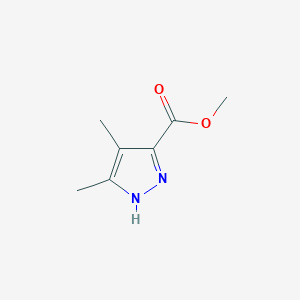
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (MDPC) is an organic compound that has been studied for its potential applications in a variety of scientific fields. MDPC is a small molecule that has been found to be a useful tool in the synthesis of other compounds and has been used in research to study the mechanisms of action of various substances.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrazole derivatives have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . For example, nonsteroidal anti-inflammatory drugs such as celecoxib, lonazolac, difenamizole, and tepoxalin were designed on the basis of phenyl-substituted pyrazoles .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are used in the development of new pesticides and herbicides . Their chemical structure allows them to interact with a variety of biological targets, making them effective in controlling a wide range of pests.
Coordination Chemistry
Pyrazole derivatives are also used in coordination chemistry . They can act as ligands, forming complexes with various metal ions. These complexes have been studied for their potential applications in areas such as catalysis, magnetism, and luminescence.
Organometallic Chemistry
In organometallic chemistry, pyrazole derivatives can be used to synthesize organometallic compounds . These compounds have applications in a variety of areas, including catalysis, materials science, and medicinal chemistry.
Synthesis of Bioactive Chemicals
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Synthesis of Heterocyclic Systems
Pyrazoles, including 3(5)-aminopyrazoles, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part . This can also affect the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Preparation of Pyrazolato Ligated Complexes
Pyrazoles are common reagents for the preparation of pyrazolato ligated complexes . These complexes have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .
Synthesis of Antibacterial Derivatives
Pyrazoles, including “Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate”, can be used to prepare N-1-substituted derivatives having antibacterial activity . This makes them valuable in the development of new antibacterial drugs .
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFSTMNPMSURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500241 | |
| Record name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
CAS RN |
60858-33-5 | |
| Record name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





